3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate
Description
3-(2-Fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate is a synthetic chromenone derivative characterized by a 4-oxo-4H-chromen (coumarin) core. Its structure includes a 2-fluorophenoxy substituent at position 3 and an acetate ester at position 5. Chromenones are renowned for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The acetate group at position 7 may influence solubility and pharmacokinetic properties .
Properties
IUPAC Name |
[3-(2-fluorophenoxy)-4-oxochromen-7-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO5/c1-10(19)22-11-6-7-12-15(8-11)21-9-16(17(12)20)23-14-5-3-2-4-13(14)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWWSRKILKZJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160433 | |
| Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-fluorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137988-08-0 | |
| Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-fluorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137988080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-fluorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions. This reaction forms the chromenone ring system.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the chromenone core with 2-fluorophenol in the presence of a base such as potassium carbonate.
Acetylation: The final step involves the acetylation of the hydroxyl group on the chromenone ring. This can be achieved using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of 3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a chromenone core with a fluorophenoxy group and an acetate functional group. Its molecular formula is , and it is classified under chromen-4-one derivatives. The presence of the fluorine atom enhances its biological activity and reactivity in synthetic pathways.
Chemistry
In the field of organic chemistry, 3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions, including:
- Synthesis of Derivatives : The compound can undergo nucleophilic substitution, oxidation, and reduction reactions to form new derivatives with potential applications in pharmaceuticals.
| Reaction Type | Example Products | Common Reagents |
|---|---|---|
| Oxidation | Quinones | KMnO₄, CrO₃ |
| Reduction | Alcohols | NaBH₄, LiAlH₄ |
| Nucleophilic Substitution | New substituted chromenones | Amines, thiols |
Biology
Research indicates that this compound exhibits potential biological activities :
- Antimicrobial Properties : Studies have shown that derivatives of chromenones can inhibit the growth of various pathogens. The fluorophenoxy group may enhance this activity due to its electronic effects.
- Anticancer Activity : Preliminary investigations suggest that 3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate may inhibit cell proliferation in cancer cell lines. For instance, it has been tested against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines, showing promising cytotoxic effects.
Medicine
The compound is being explored for its therapeutic potential :
- Drug Development : Its unique structure allows for modifications that could lead to the development of novel therapeutic agents targeting specific diseases.
- Molecular Docking Studies : Computational studies have been conducted to predict the interaction of this compound with biological targets, aiding in the design of more effective drugs.
Synthesis and Evaluation
A study published in Scientific Reports details the synthesis of related chromenone derivatives and their biological evaluation. The researchers utilized 3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate as a precursor for synthesizing more complex structures with enhanced biological activities .
In vitro studies have demonstrated that compounds derived from 3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate exhibit significant cytotoxicity against cancer cell lines. For example, one derivative was found to reduce cell viability by over 70% at specific concentrations .
Mechanism of Action
The mechanism of action of 3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy group enhances its binding affinity to these targets, while the chromenone core can participate in various biochemical reactions. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Chromenone derivatives vary significantly in biological activity based on substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
*Molecular weight calculated based on formula C₁₉H₁₃FO₅.
Key Observations:
Substituent Position and Halogen Effects :
- Fluorine at the 2-position (target compound) may enhance target selectivity compared to 4-fluorophenyl analogs due to steric and electronic effects .
- Chlorine and bromine at position 3 (e.g., in and ) increase molecular weight and lipophilicity, correlating with higher antimicrobial activity but variable anticancer effects .
Methoxy vs. Fluorophenoxy Groups: Methoxyphenoxy derivatives (e.g., ) exhibit lower electronegativity, reducing binding affinity to enzymatic targets compared to fluorinated analogs .
Insights:
- The target compound’s 2-fluorophenoxy group likely enhances anticancer activity compared to methoxy or brominated analogs, as fluorinated compounds often exhibit improved membrane permeability and target inhibition .
- Chlorophenyl derivatives () show higher antimicrobial activity, possibly due to increased halogen-mediated interactions with bacterial enzymes .
Physicochemical Properties
- Solubility : The acetate group improves aqueous solubility compared to bulkier esters (e.g., 3,4-dimethoxybenzoate in ), aiding in formulation .
Biological Activity
3-(2-Fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate is a synthetic compound belonging to the class of chromenone derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a chromenone backbone with a fluorophenoxy substituent, which is known to influence its biological properties. The presence of the fluorine atom in the 2-position of the phenyl ring enhances lipophilicity and may contribute to its interaction with biological targets.
The biological activity of 3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate can be attributed to several mechanisms:
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Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on various enzymes, including cholinesterases and cyclooxygenases. Studies indicate that it exhibits moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease therapy. For instance, compounds with similar structures showed IC50 values ranging from 10.4 to 34.2 μM against AChE, indicating potential therapeutic applications in neurodegenerative diseases .
- Antioxidant Activity :
-
Anticancer Properties :
- Preliminary studies suggest that related compounds display cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells . The structural modifications in these derivatives may enhance their selectivity and potency against cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of chromenone derivatives similar to 3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
